molecular formula C17H20N4O2S B2686324 (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide CAS No. 1241703-23-0

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide

Cat. No.: B2686324
CAS No.: 1241703-23-0
M. Wt: 344.43
InChI Key: HGOIKUPGHSVKIL-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group, a pyrimidinylpiperidinyl moiety, and an ethenesulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinylpiperidine derivative with a phenyl-substituted ethenesulfonamide under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can significantly reduce production costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl groups, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,13-9-15-6-2-1-3-7-15)20-16-8-4-12-21(14-16)17-18-10-5-11-19-17/h1-3,5-7,9-11,13,16,20H,4,8,12,14H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOIKUPGHSVKIL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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